

A Comprehensive Technical Guide to 2,5-Di-tert- amylhydroquinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Di-tert-amylhydroquinone**

Cat. No.: **B165573**

[Get Quote](#)

This technical guide provides an in-depth overview of the core properties of **2,5-Di-tert-amylhydroquinone** (DTAHQ), a sterically hindered phenolic antioxidant. The information is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical characteristics, outlines experimental protocols for its synthesis and analysis, and discusses its mechanism of action as an antioxidant.

General and Chemical Properties

2,5-Di-tert-amylhydroquinone, also known by synonyms such as 2,5-Di-tert-pentylhydroquinone and Santovar A, is a synthetic organic compound valued for its stabilizing and antioxidant properties.^{[1][2]} It is widely used in various industrial applications, including as a stabilizer in polymers, plastics, lubricants, and fuels to prevent oxidative degradation.^{[3][4]} Its antioxidant capabilities are also of interest in cosmetics and personal care products.^{[4][5]}

The structure of DTAHQ, featuring a hydroquinone core with two bulky tert-amyl groups, contributes to its efficacy as a radical scavenger.^[1] These bulky substituents sterically hinder the hydroxyl groups, which enhances the stability of the resulting phenoxyl radical upon donation of a hydrogen atom to a free radical.^[1]

Table 1: General and Chemical Properties of **2,5-Di-tert-amylhydroquinone**

Property	Value	Source(s)
IUPAC Name	2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol	[5] [6]
CAS Number	79-74-3	[1] [5]
Molecular Formula	C ₁₆ H ₂₆ O ₂	[1] [5]
Molecular Weight	250.38 g/mol	[1] [5]
EINECS Number	201-222-2	[1]
Purity	>93.0% (GC)	[7] [8]
Appearance	White to yellow to orange powder or crystals	[1] [7] [9]
pKa	11.21 ± 0.23 (Predicted)	[1] [10]

Physical and Spectroscopic Properties

The physical state of DTAHQ is a solid, appearing as a white to yellowish powder or crystalline substance.[\[1\]](#)[\[9\]](#) It is characterized by a high melting point and boiling point, indicating its thermal stability. DTAHQ exhibits low solubility in water but is soluble in organic solvents such as alcohols and benzene.[\[2\]](#)[\[5\]](#)

Table 2: Physical Properties of **2,5-Di-tert-amylhydroquinone**

Property	Value	Source(s)
Melting Point	178 - 182 °C	[1][7]
Boiling Point	353.51 °C (estimate)	[1][10]
Flash Point	162.7 °C	[1][10]
Density	0.9781 g/cm ³ (estimate)	[1][10]
Vapor Pressure	7.84 x 10 ⁻⁶ mmHg at 25°C	[1]
Water Solubility	200 ng/L at 20°C	[1][10]
LogP	5.1 at 25°C	[10]
Refractive Index	1.6000 (estimate)	[1][10]

Spectroscopic data is essential for the structural confirmation of DTAHQ. The following table summarizes key spectral information.

Table 3: Spectroscopic Data for **2,5-Di-tert-amylhydroquinone**

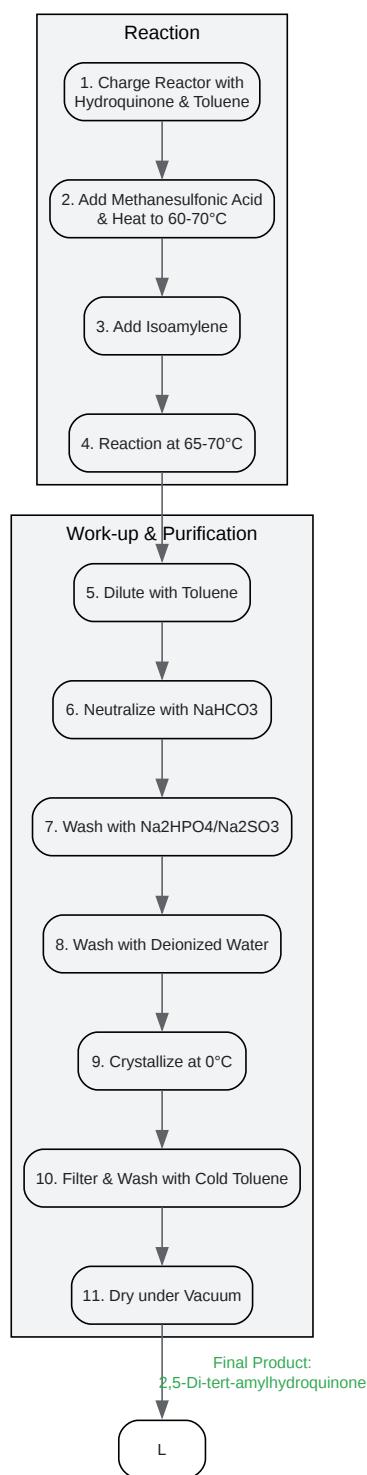
Technique	Data Highlights	Source(s)
¹ H NMR	Signals corresponding to tert-amyl protons and aromatic protons.	[9]
¹³ C NMR	Signals for each unique carbon atom in the aromatic ring and tert-amyl groups.	[11]
IR Spectroscopy	Conforms to the structure, showing characteristic peaks for hydroxyl and aromatic groups.	[4][11]

Experimental Protocols

Synthesis of 2,5-Di-tert-amylhydroquinone

A common method for the synthesis of DTAHQ is the Friedel-Crafts alkylation of hydroquinone with isoamylene (2-methyl-2-butene) in the presence of an acid catalyst.[3]

Materials:


- Hydroquinone (HQ)
- Toluene
- Methanesulfonic acid (MSA)
- Isoamylene
- Sodium bicarbonate (NaHCO_3) solution (8%)
- Neutralization/washing solution (4% Na_2HPO_4 and 1% Na_2SO_3 in water)
- Deionized water

Procedure:

- Charge a reactor with hydroquinone and toluene.
- Purge the reactor with nitrogen gas.
- Add methanesulfonic acid and heat the mixture to 60-70°C.[3]
- Slowly add isoamylene to the reaction mixture over 3.5 hours.[3]
- Allow the reaction to proceed for another 3.5 hours at 65-70°C.[3]
- Dilute the reaction mixture with additional toluene.
- Neutralize approximately 70% of the free acid by adding 8% sodium bicarbonate solution at 70°C.[3]
- Wash the organic phase with the neutralization/washing solution at 80-90°C to remove residual acid and quinone byproducts.[3]

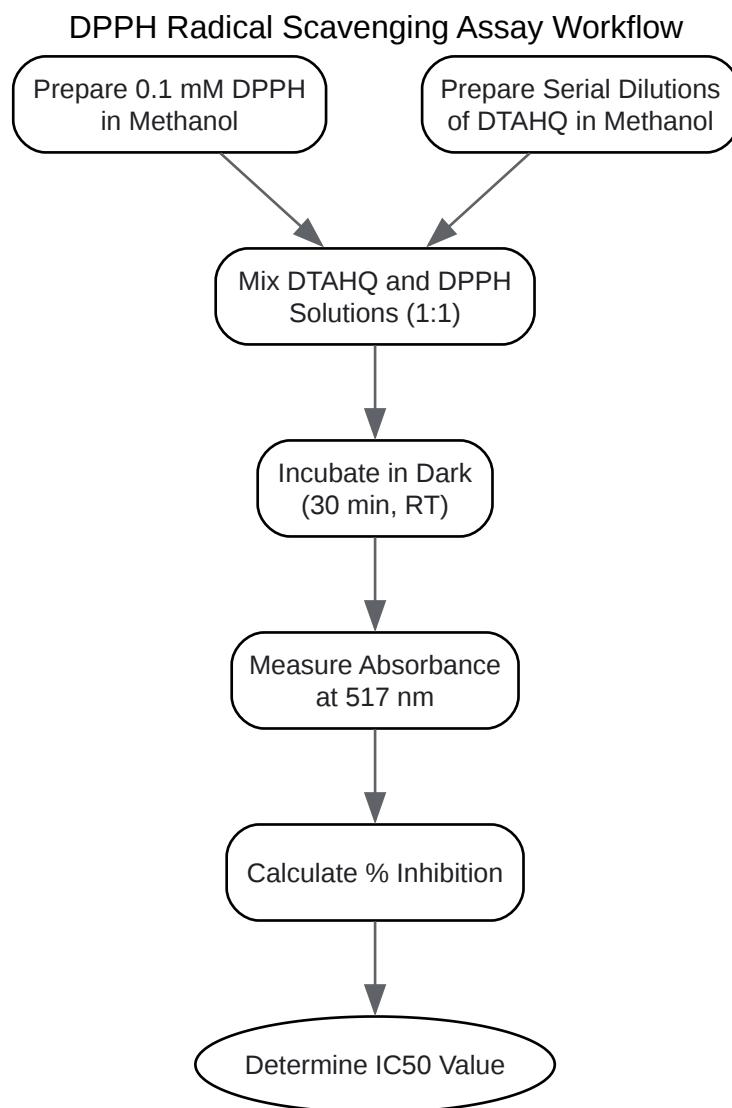
- Perform a final wash with deionized water.
- Cool the organic solution to 0°C to precipitate the product.^[3]
- Filter the crystalline product and wash with cold toluene.
- Dry the product in a vacuum oven.

Synthesis Workflow of 2,5-Di-tert-amylhydroquinone

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

DPPH Radical Scavenging Assay

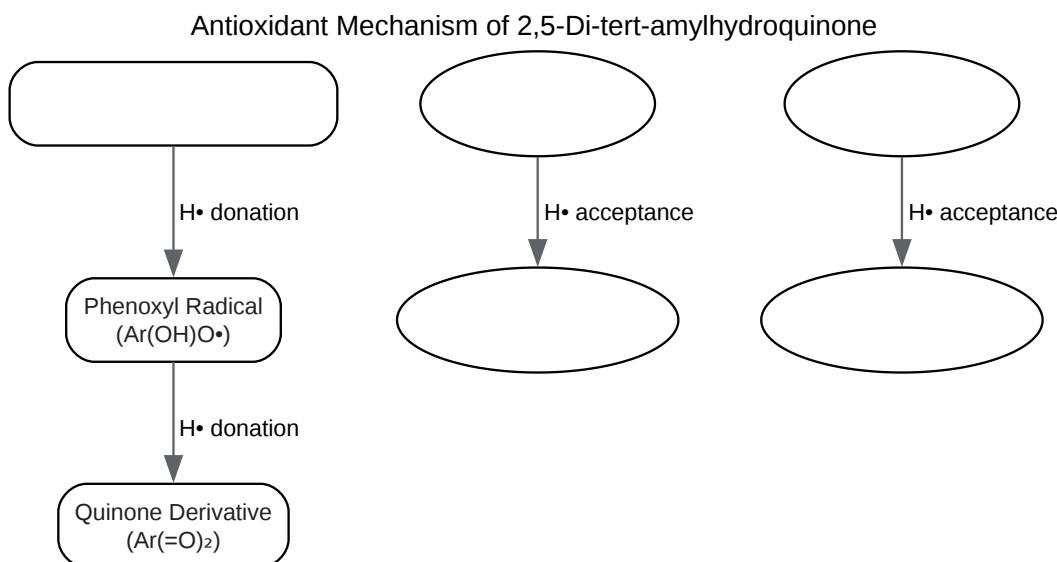

The antioxidant activity of DTAHQ can be evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

- **2,5-Di-tert-amylhydroquinone**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- Spectrophotometer

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[5]
- Preparation of Sample Solutions: Prepare a series of dilutions of DTAHQ in methanol.
- Reaction: In a 96-well plate or cuvettes, mix a specific volume of the DTAHQ solution with a defined volume of the DPPH solution (e.g., a 1:1 ratio).[5]
- Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[5]
- Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[5]
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the reaction mixture.
- IC_{50} Determination: The IC_{50} value (the concentration of DTAHQ required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the different concentrations of DTAHQ.[5]


[Click to download full resolution via product page](#)

DPPH Assay Experimental Workflow

Antioxidant Mechanism

The primary role of **2,5-Di-tert-amylhydroquinone** as an antioxidant is to act as a radical scavenger.^[1] In biological and chemical systems, it can protect materials from oxidative degradation by intercepting and neutralizing free radicals.^[1] The mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical ($R\cdot$), thus

terminating the radical chain reaction. This process generates a stable phenoxy radical, which is resonance-stabilized and sterically hindered by the bulky tert-amyl groups, preventing it from initiating new radical chains. The phenoxy radical can then be further oxidized to a stable quinone derivative.

[Click to download full resolution via product page](#)

Radical Scavenging Mechanism

Toxicological Information

Toxicological data for **2,5-Di-tert-amylhydroquinone** is primarily from non-human studies. It was found to be non-hemolytic in normal rat erythrocytes.[11] In a dermal sensitization study using the Shelanski and Shelanski Repeated Insult Patch Test on more than 50 adults, the substance was determined to have a weak to moderate skin-irritating propensity.[11] Further studies in rats suggested a beneficial effect on the resorption rate during gestation.[11]

Table 4: Safety and Hazard Information

Hazard Information	Details	Source(s)
GHS Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.	[7][9]
GHS Signal Word	Warning	[7][9]
WGK (Water Hazard Class) Germany	3	[1]
RTECS Number	MX6300000	[1]

Storage and Handling

2,5-Di-tert-amylhydroquinone should be stored at room temperature in a dry, cool, and dark place, preferably under an inert gas as it can be air sensitive.[4][7] It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses, to avoid contact with skin and eyes.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Di-tert-amylhydroquinone Research Grade [benchchem.com]
- 2. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Di(tert-amyl)hydroquinone synthesis - chemicalbook [chemicalbook.com]
- 4. 2,5-Di-tert-amylhydroquinone [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]

- 7. solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,5-Di(tert-amyl)hydroquinone(79-74-3) 1H NMR [m.chemicalbook.com]
- 10. [benchchem.com](#) [benchchem.com]
- 11. 2,5-Di-t-pentylhydroquinone | C16H26O2 | CID 6610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,5-Di-tert-amylhydroquinone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165573#2-5-di-tert-amylhydroquinone-fundamental-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com